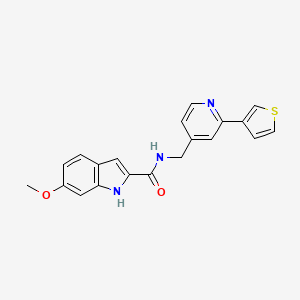

6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide” is a novel compound that is an inhibitor of Nav1.8 channel activity . This compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . It may be particularly useful in the treatment, prevention, or management of pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .

Aplicaciones Científicas De Investigación

SOS1 Protein Degradation

6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide: has been investigated as an SOS1 protein degrader . The SOS1 protein plays a crucial role in cell signaling pathways, particularly in the RAS-MAPK pathway. Dysregulation of this pathway is associated with cancer and other disorders. By promoting the degradation of SOS1, this compound may offer therapeutic potential for SOS1-mediated diseases.

Drug Development

Researchers may investigate this compound as a lead structure for designing novel drugs. Its unique scaffold and potential interactions with cellular targets make it an interesting starting point for medicinal chemistry efforts.

US Patent Application No. 20240197888, “SOS1 PROTEIN DEGRADERS, PHARMACEUTICAL COMPOSITIONS THEREOF, AND THEIR THERAPEUTIC APPLICATIONS.” Link

Mecanismo De Acción

Mode of Action

The compound is an inhibitor of Nav1.8 channel activity . Nav1.8, also known as SNS, PN3, or Nav1.8, is a type of voltage-gated sodium ion channel . These channels are integral to the process of initiating and propagating action potentials triggered by noxious stimuli (thermal, mechanical, and chemical) activating peripheral nociceptors .

Biochemical Pathways

Given its mode of action, it can be inferred that it likely impacts pathways involving the nav18 sodium ion channels, which play a crucial role in the initiation and propagation of action potentials in sensory neurons .

Result of Action

The compound may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . Specifically, it may be beneficial in managing pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .

Propiedades

IUPAC Name |

6-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-25-16-3-2-14-9-19(23-18(14)10-16)20(24)22-11-13-4-6-21-17(8-13)15-5-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIUVJXESXPESS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)

![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)

![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide](/img/structure/B2401123.png)

![4-{[(3-methoxyphenyl)carbamoyl]methoxy}-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2401124.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2401126.png)